molecular formula C11H7ClF3N B13715610 2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole

2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole

Cat. No.: B13715610
M. Wt: 245.63 g/mol
InChI Key: VFMIZOFEZURVIM-UHFFFAOYSA-N
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Description

2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole is a specialized chemical building block of significant interest in medicinal and organic chemistry research. This compound features a pyrrole heterocycle, a five-membered aromatic ring known for its electron-rich nature and presence in numerous bioactive molecules , substituted with a 2-chloro-5-(trifluoromethyl)phenyl group. This specific aromatic substitution pattern is commonly explored in the development of pharmacologically active compounds, as evidenced by its presence in various patented pyrrole derivatives . The incorporation of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity. The primary research applications of this compound are in the field of antibacterial drug discovery. The pyrrole scaffold is a privileged structure in medicinal chemistry and is found in several natural and synthetic compounds with demonstrated biological activity . Researchers are actively developing new pyrrole-containing compounds to address the urgent need for novel antibiotics against resistant bacterial strains like MRSA and VRE . As a synthetic intermediate, this chemical serves as a crucial precursor for constructing more complex molecules. Its structure allows for further functionalization on the pyrrole nitrogen atom or the phenyl ring, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H7ClF3N

Molecular Weight

245.63 g/mol

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole

InChI

InChI=1S/C11H7ClF3N/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10/h1-6,16H

InChI Key

VFMIZOFEZURVIM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole

General Synthetic Strategy

The preparation of this compound generally involves:

  • Synthesis of the 2-chloro-5-trifluoromethylphenyl intermediate or its pyridine analogs.
  • Construction of the pyrrole ring via condensation or cyclization reactions.
  • Functional group transformations such as halogenation or substitution to introduce the chloro and trifluoromethyl substituents on the aromatic ring.

These steps are often carried out under controlled temperature and solvent conditions to optimize yield and purity.

Preparation of 2-Chloro-5-(trifluoromethyl)phenyl Precursors

The key aromatic precursor, 2-chloro-5-trifluoromethylphenyl , can be synthesized via chlorination of trifluoromethyl-substituted pyridines or benzenes.

Vapor Phase Chlorination of 3-Trifluoromethylpyridine

According to EP0013474A2, 2-chloro-5-trifluoromethylpyridine can be prepared by vapor phase chlorination of 3-trifluoromethylpyridine at elevated temperatures (100°C to 500°C), preferably 300°C to 450°C. The reaction is carried out in the presence of chlorine gas, sometimes with ultraviolet (UV) radiation if the temperature is below 250°C to initiate free radical chlorination.

  • Typical reaction conditions include:

    • Chlorine to 3-trifluoromethylpyridine molar ratio: 1 to 6 moles chlorine per mole substrate.
    • Residence time: 10 to 25 seconds.
    • Use of inert diluents such as carbon tetrachloride or nitrogen.
    • Reaction temperatures: 350°C to 425°C.
    • UV irradiation at lower temperatures (~110°C) for liquid phase or lower temperature vapor phase chlorination.
  • Yields of 2-chloro-5-trifluoromethylpyridine up to 62% based on reacted 3-trifluoromethylpyridine have been reported.

Parameter Typical Value
Reaction temperature 350–425 °C
Chlorine molar ratio 1–6 moles per mole of 3-trifluoromethylpyridine
Residence time 10–25 seconds
Diluent Carbon tetrachloride or nitrogen
Yield of 2-chloro-5-trifluoromethylpyridine Up to 62% (based on reacted substrate)
Photocatalytic and Thermal Chlorination Method

Patent CN104610137A describes a two-step process for synthesizing 2-chloro-5-trifluoromethylpyridine starting from 3-picoline (3-methylpyridine):

  • Photocatalytic chlorination of 3-picoline under UV light in the presence of cobalt chloride catalyst and trifluoroacetic acid solvent to produce 3-trichloromethylpyridine.
  • Gas-phase thermal chlorination of 3-trichloromethylpyridine in a tubular reactor with chlorine gas and ferric chloride catalyst at 200–450°C to yield 2-chloro-5-trichloromethylpyridine or 2-chloro-5-trifluoromethylpyridine after further processing.

This method offers advantages such as:

  • Use of cheap and readily available raw materials.
  • High purity and yield.
  • Selective chlorination with minimal by-products.
  • Applicability to related chlorinated pyridine derivatives.
Step Reaction Type Conditions Key Catalyst/ Solvent Product
1 Photocatalytic chlorination 40–60°C, UV light, trifluoroacetic acid solvent Cobalt chloride 3-Trichloromethylpyridine
2 Gas-phase thermal chlorination 200–450°C, tubular reactor, chlorine gas Ferric chloride catalyst 2-Chloro-5-trifluoromethylpyridine

Synthesis of this compound

Reaction of Haloenamines with Trifluoroacetone or Alkyl Trifluoroacetoacetates

From EP0599036A1, 2-aryl-5-trifluoromethylpyrrole compounds can be synthesized by reacting an appropriate haloenamine intermediate with trifluoroacetone or C1–C4 alkyl trifluoroacetoacetate in the presence of an acid catalyst (e.g., acetic acid) and optionally a solvent at elevated temperatures (60–250°C, preferably 70–180°C).

  • The haloenamine intermediates are prepared by halogenation of enamines derived from substituted anilines or pyrrole precursors.
  • The reaction proceeds in a single step to form the pyrrole ring bearing the 2-chloro-5-(trifluoromethyl)phenyl substituent.
  • The reaction mixture is typically heated overnight at ~100°C, followed by aqueous workup and organic extraction.
Subsequent Functionalization
  • The 2-aryl-5-trifluoromethylpyrrole compounds can be further functionalized by halogenation or brominative decarboxylation to obtain derivatives with specific pesticidal activity.
  • For example, treatment of the pyrrole anion (generated by reaction with sodium hydride in tetrahydrofuran) with dihalomethane reagents at elevated temperature can introduce additional halogen substituents.

Summary of Key Preparation Parameters

Preparation Stage Key Reagents/Conditions Temperature Range Catalysts/Solvents Yield/Purity Notes
Vapor phase chlorination of 3-trifluoromethylpyridine Chlorine gas, carbon tetrachloride or nitrogen diluent 350–425°C UV light (if <250°C), none in vapor phase Up to 62% yield of 2-chloro-5-trifluoromethylpyridine
Photocatalytic chlorination of 3-picoline Chlorine gas, cobalt chloride catalyst, trifluoroacetic acid solvent 40–60°C (photocatalytic), 200–450°C (thermal) Cobalt chloride, ferric chloride catalyst High purity, selective chlorination
Reaction of haloenamine with trifluoroacetone Haloenamine intermediate, trifluoroacetone, acetic acid 60–250°C (preferably 70–180°C) Acetic acid, aprotic solvents (e.g., tetrahydrofuran) Efficient single-step pyrrole formation
Halogenation of pyrrole anion Sodium hydride, dihalomethane reagents Elevated temperatures Tetrahydrofuran Functionalized arylpyrrole derivatives

Research Findings and Industrial Considerations

  • The vapor phase chlorination method is well-suited for industrial-scale production due to its short residence times and continuous flow operation.
  • Photocatalytic chlorination provides a mild and selective route to key chlorinated intermediates from inexpensive starting materials.
  • The pyrrole ring construction via haloenamine intermediates and trifluoroacetone is a versatile and scalable approach, allowing for structural diversity.
  • Optimization of reaction temperature and molar ratios is critical to minimize side products and maximize yield.
  • Use of aprotic solvents such as tetrahydrofuran and controlled addition of reagents like sodium hydride ensures clean functionalization steps.
  • Environmental and safety aspects favor processes that avoid excessive halogen use and high temperatures; hence, the photocatalytic and acid-catalyzed methods are advantageous.

Chemical Reactions Analysis

Types of Reactions

2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 2-[2-amino-5-(trifluoromethyl)phenyl]pyrrole.

    Oxidation: Formation of pyrrole-2,5-diones.

    Reduction: Formation of 2-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine.

Scientific Research Applications

Insecticidal, Acaricidal, and Nematicidal Properties

One of the primary applications of 2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole is its use as an insecticide, acaricide, and nematicide. Research indicates that compounds within the arylpyrrole class exhibit significant efficacy against a wide range of pests that threaten agricultural productivity.

  • Mechanism of Action : These compounds disrupt the normal functioning of pests by targeting their nervous systems, leading to paralysis and death. The trifluoromethyl group enhances lipophilicity, allowing for better penetration into pest tissues and increasing toxicity .
  • Case Study : In a study documented in United States Patent No. 5,010,098, various formulations containing arylpyrroles were tested against common agricultural pests. Results showed effective control of harmful insects and nematodes at application rates ranging from 0.125 kg/ha to 4.0 kg/ha .
Pest Type Efficacy Application Rate (kg/ha)
InsectsHigh0.125 - 4.0
AcaridsModerate0.125 - 4.0
NematodesHigh0.125 - 4.0

This data underscores the compound's potential as a viable alternative to traditional pesticides, which often come with environmental and health concerns.

The compound also shows promise in pharmaceutical applications due to its biological activity. Pyrrole derivatives are known for their diverse pharmacological effects, including anti-inflammatory and antimicrobial properties.

  • Pharmaceutical Development : The unique structure of this compound makes it a candidate for developing new therapeutic agents. Its ability to modulate biological pathways can be leveraged in creating drugs targeting specific diseases .
  • Case Study : A study highlighted the compound's potential as a building block in synthesizing novel drug candidates with enhanced bioavailability and targeted delivery capabilities. The trifluoromethyl group contributes to improved solubility and stability of the resulting compounds.
Property Description
LipophilicityEnhanced penetration through biological membranes
Biological ActivityAntimicrobial and anti-inflammatory effects

Synthesis and Formulation

The synthesis of this compound can be achieved through various methods that ensure high yield and purity.

  • Synthesis Methodology : The compound can be synthesized via a straightforward reaction involving appropriate aryl halides and pyrrole derivatives under controlled conditions .
  • Formulation Strategies : Effective formulations can enhance the stability and efficacy of this compound in both agricultural and pharmaceutical contexts.

Mechanism of Action

The mechanism of action of 2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Boc-5-(2-Chloro-5-(trifluoromethyl)phenyl)-5-hydroxypyrrol-2(5H)-one (78i)

  • Structure : Similar phenyl substitution but with a 5-hydroxypyrrol-2(5H)-one core instead of pyrrole.
  • The hydroxyl group may enhance solubility but reduce metabolic stability compared to the unmodified pyrrole.
  • Applications : Likely used in synthetic pathways requiring ketone or alcohol functionalities .

1-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde

  • Structure : Adds a formyl group at the pyrrole 2-position.
  • Key Differences :
    • The aldehyde group increases reactivity, enabling nucleophilic additions (e.g., Schiff base formation).
    • Higher logP due to the trifluoromethyl group but reduced stability under basic conditions.
  • Applications : Versatile intermediate for further derivatization in drug discovery .

2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

  • Structure : Replaces trifluoromethyl with a fluorine atom on the phenyl ring.
  • Key Differences :
    • Reduced electron-withdrawing effect compared to CF₃, leading to lower lipophilicity.
    • Fluorine’s smaller size may improve target binding in sterically sensitive environments.
  • Applications: Potential use in fluorinated bioactive molecules .

Bicyclic Pyrrole Derivatives (e.g., Octahydrocyclopenta[c]pyrrole)

  • Structure : Incorporates a bicyclic framework fused to pyrrole.
  • Key Differences :
    • Enhanced rigidity improves target specificity and pharmacokinetic profiles.
    • Higher molecular weight may limit blood-brain barrier penetration.

Biological Activity

2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H7ClF3N
  • Molecular Weight : 253.63 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=CC(NC2=C(C=C(N2)C=C1)Cl)=C(C(F)(F)F)C=C(C)=C(C=C1)N1=CC=CC=N1

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrrole Ring : This is achieved through cyclization reactions involving substituted phenyl precursors.
  • Introduction of Functional Groups : The chlorinated and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.

Antimicrobial Properties

Recent studies have indicated that compounds containing the pyrrole moiety exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.125 to 0.5 μg/mL, demonstrating potent antibacterial effects compared to standard antibiotics like vancomycin .

Anticancer Activity

Research has highlighted the potential of pyrrole derivatives in cancer treatment. For example, modifications of the pyrrole structure have led to compounds that effectively inhibit Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. One study reported that a derivative with a similar structure achieved IC50 values as low as 1 nM in small-cell lung cancer cell lines .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It has been shown to interact with various receptors, potentially leading to altered signaling pathways associated with cancer and infection.

Study on Antibacterial Activity

In a comparative study, several pyrrole derivatives were synthesized and tested for their antibacterial properties. The study found that compounds with trifluoromethyl substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts .

Study on Anticancer Efficacy

Another investigation focused on the anticancer potential of pyrrole derivatives demonstrated that specific modifications led to increased potency against resistant cancer cell lines. The results indicated that compounds with fluorinated phenyl groups significantly improved binding affinity to Bcl-2 proteins, leading to enhanced therapeutic efficacy .

Data Summary

PropertyValue
Molecular FormulaC11H7ClF3N
Molecular Weight253.63 g/mol
Antibacterial MIC (MRSA)0.125 - 0.5 μg/mL
Anticancer IC501 - 2 nM

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using halogenated aryl aldehydes and pyrrole precursors. For example, Krutošíková et al. demonstrated that trifluoromethylphenyl-substituted pyrroles are synthesized by reacting methyl 2-formylfuro[3,2-b]pyrrole-5-carboxylates with trifluoromethylphenyl halides under reflux in anhydrous dichloromethane, catalyzed by Pd(PPh₃)₄ .
  • Key Considerations :

  • Use of inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
  • Optimization of temperature (80–120°C) and reaction time (12–24 hours) to maximize yield.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product with >95% purity .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : The pyrrole proton typically appears as a singlet at δ 6.7–7.2 ppm, while aromatic protons from the chlorotrifluoromethylphenyl group resonate as doublets (δ 7.4–8.0 ppm). Coupling constants (J = 8–10 Hz) confirm para-substitution patterns .
  • IR : Key peaks include ν(C-Cl) at 780–800 cm⁻¹ and ν(C-F) at 1075–1100 cm⁻¹. The pyrrole ring’s C=N stretching is observed at ~1695 cm⁻¹ .
    • Validation : Compare experimental data with computed spectra using density functional theory (DFT) at the B3LYP/6-31G(d) level to resolve ambiguities .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry using Gaussian09 at the M06-2X/def2-TZVP level to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. The trifluoromethyl group induces electron withdrawal, lowering the LUMO energy (-1.8 eV), which enhances electrophilic reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures using the TIP4P water model and Particle Mesh Ewald (PME) method for long-range electrostatics .
    • Applications : Predict reactivity in cross-coupling reactions or ligand design for catalysis.

Q. How do crystallographic studies resolve structural ambiguities in halogenated pyrrole derivatives?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement. Key parameters include:
  • Space group: P2₁/c (monoclinic).
  • Bond lengths: C-Cl = 1.73–1.75 Å; C-C (pyrrole) = 1.38–1.42 Å.
  • Hydrogen bonding: Weak C–H···F interactions (2.5–2.7 Å) stabilize the crystal lattice .
  • Challenges : Disorder in trifluoromethyl groups requires anisotropic displacement parameter (ADP) refinement .

Q. What mechanistic insights explain contradictory reactivity data in trifluoromethylphenyl-pyrrole derivatives?

  • Case Study : Krutošíková et al. observed unexpected regioselectivity in Diels-Alder reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrroles, attributed to steric hindrance from the trifluoromethyl group overriding electronic effects .
  • Resolution :

  • Combine kinetic studies (e.g., Eyring plots) with Hammett substituent constants (σₚ = +0.54 for CF₃) to quantify electronic vs. steric contributions.
  • Use DFT to map transition states and identify rate-determining steps .

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